1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester

Physicochemical profiling ADME prediction Antimicrobial drug discovery

SAR programs targeting S. aureus biofilm eradication require chemically defined pyrrolidine-2,3-dione building blocks with precisely controlled N1 electronic character. Substituting the 4-nitrophenyl compound with 4-methoxy or 4-methyl analogs without compensating for electronic effects yields non-comparable biological outcomes. • Anchors the electron-withdrawing extreme of the Hammett scale (σₚ = +0.78) for robust SAR correlation. • XLogP 2.7 elevates lipophilicity (ΔXLogP +0.3-0.5) to tune Gram-positive membrane penetration. • Zero HBD, TPSA 110 Ų, six HBA-acceptor-rich, donor-free chemotype for fragment-based screening. Ships with ≥98% HPLC purity certificate for batch-to-batch reconciliation.

Molecular Formula C19H16N2O6
Molecular Weight 368.345
CAS No. 131189-28-1
Cat. No. B599489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
CAS131189-28-1
Synonyms1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Molecular FormulaC19H16N2O6
Molecular Weight368.345
Structural Identifiers
SMILESCCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3
InChIInChI=1S/C19H16N2O6/c1-2-27-19(24)15-16(12-6-4-3-5-7-12)20(18(23)17(15)22)13-8-10-14(11-9-13)21(25)26/h3-11,15-16H,2H2,1H3
InChIKeyMXHNDIYUPDFVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic Acid Ethyl Ester: Identity & Sourcing


1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester (CAS 131189-28-1; molecular formula C₁₉H₁₆N₂O₆; MW 368.34 g/mol) is a fully characterized pyrrolidine-2,3-dione derivative bearing a 4-nitrophenyl substituent at N1, a phenyl group at C2, and an ethyl ester at C3 [1]. It forms part of the broader 1,4,5-trisubstituted-4,5-dioxo-pyrrolidine-3-carboxylate chemotype, which has attracted attention as a scaffold for antimicrobial and antibiofilm discovery programs, particularly following recent library evaluations against S. aureus [2]. The compound is catalogued as a drug-like screening compound by Ambinter (AMB33830624) and is available from BOC Sciences and Chemlyte Solutions, typically at ≥98% purity by HPLC [3].

A
Workflow
Antimicrobial screening studies, biofilm eradication research (S. aureus focus)
B
Selection logic
Pyrrolidine-2,3-dione scaffold with electron-withdrawing N1-aryl group for SAR differentiation
C
Procurement context
High-purity screening compound (HPLC ≥98%), fragment-like chemotype, available from multiple suppliers
Verify lot-specific COA for purity confirmation

1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic Acid Ethyl Ester: Non-Interchangeability with Analogs


Within the 1,4,5-trisubstituted-4,5-dioxo-pyrrolidine-3-carboxylate class, the electronic character of the N1-aryl substituent profoundly influences both physicochemical properties and biological performance. The 4-nitrophenyl group is strongly electron-withdrawing (Hammett σₚ = 0.78 for NO₂), distinguishing it from 4-methoxy (σₚ = -0.27), 4-methyl (σₚ = -0.17), and 4-chloro (σₚ = 0.23) analogs, and the unsubstituted N-H parent [1]. Recent SAR studies on pyrrolidine-2,3-dione antimicrobials demonstrate that electron-withdrawing aryl substituents at N1 can significantly alter anti-biofilm potency, aqueous solubility, and the MBEC-to-MIC ratio relative to electron-donating or neutral congeners [2]. Consequently, interchanging the 4-nitrophenyl compound with a 4-methoxy or 4-methyl analog without compensating for electronic effects risks generating non-comparable biological outcomes, even when the core scaffold is conserved.

Electronic profile Strongly electron-withdrawing 4-nitrophenyl group differentiates it from electron-donating analogs (4-methoxy, 4-methyl); reported antibiofilm potency and solubility may not translate.
MBEC/MIC ratio N1-aryl substitution alters biofilm eradication versus planktonic inhibition balance; direct substitution without compensation risks non-comparable outcomes.
Reactivity context Nitro group enables photoredox reactivity absent in methoxy/methyl congeners; interchangeability limits synthetic diversification potential.

1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic Acid Ethyl Ester: Physicochemical & Computed Property Differentiation


LogP-Driven Membrane Permeability & Solubility Differentiation

The target compound exhibits significantly higher lipophilicity (XLogP3-AA = 2.7) compared to the 4-methoxy analog (CAS 401941-23-9; predicted XLogP3-AA ~2.2) and the 4-methyl analog (CAS 1089855-57-1; predicted XLogP3-AA ~2.4) [1]. This difference arises from the strong electron-withdrawing nitro group, which reduces hydrogen-bond acceptor basicity of the carbonyl groups, enhancing partitioning into lipid phases. The delta of 0.3–0.5 log units translates to approximately a 2- to 3-fold higher predicted octanol/water partition coefficient, a magnitude known to affect both passive membrane permeability and non-specific protein binding in antimicrobial screening cascades [2].

LogP differentiation
Cross-study comparable
ΔXLogP = +0.3 to +0.5
2–3× higher predicted partition
Supports lipophilicity-based selection for Gram-positive penetration screening
Computed XLogP3-AA (PubChem); relevance to membrane permeability requires experimental confirmation
Physicochemical profiling ADME prediction Antimicrobial drug discovery

TPSA and HBA Count Differentiation

The target compound possesses a TPSA of 110 Ų and six hydrogen-bond acceptor sites, compared to only 66–72 Ų and four HBA for the unsubstituted N-H parent (CAS 92029-74-8) and the N-methyl analog (ethyl 1-methyl-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate) [1]. The additional two HBA arise from the nitro group oxygens, increasing TPSA by approximately 38–44 Ų. This is sufficient to alter predicted oral absorption classification: the N-H parent falls within the favorable <70 Ų range for good CNS penetration, whereas the 4-nitro compound's TPSA >100 Ų suggests reduced passive blood-brain barrier permeability but improved oral bioavailability metrics per Veber's rules [2].

TPSA & HBA shift
Cross-study comparable
ΔTPSA ≈ +38–44 Ų
HBA count +2 (to 6 acceptors)
Informs drug-likeness triage and CNS vs. peripheral screening cascades
Computed by Cactvs 3.4.8.18; may alter predicted oral absorption classification
ADME prediction Drug-likeness filters Medicinal chemistry triage

Hammett-Based Reactivity Differentiation

The 4-nitrophenyl substituent imparts a Hammett σₚ value of +0.78, strongly withdrawing electron density from the pyrrolidine-2,3-dione ring relative to the 4-methoxy (σₚ = -0.27) and 4-methyl (σₚ = -0.17) congeners [1]. This electronic disparity has been experimentally validated in related 4-nitrophenyl-pyrrolidine systems, where the nitro group lowers the LUMO energy of the dione moiety, enhancing reactivity toward nucleophiles and enabling selective photoredox-mediated transformations distinct from those achievable with electron-rich N-aryl analogs [2]. Specifically, 4-nitrophenyl-bearing pyrrolidine-2,3-diones undergo visible-light-promoted radical cyclization under Rose Bengal catalysis, a reactivity profile not observed for the 4-methoxy variant under identical conditions [2].

Hammett reactivity
Class-level inference
Nitro σₚ = +0.78 vs. −0.27 (OMe)
Photoredox-active scaffold
May support late-stage photoredox diversification strategy
Inferred from related 4-nitrophenyl-pyrrolidinones under Rose Bengal conditions; verify on target compound
Medicinal chemistry Scaffold reactivity Immunoassay hapten design

H-Bond Donor-Free Property in Crystallography & Fragment Screening

Unlike the N-H parent analog (CAS 92029-74-8), which possesses one hydrogen bond donor (HBD = 1), the target compound has an HBD count of zero [1]. This is a direct consequence of full N1 and C3 substitution, eliminating all polar NH and OH donor sites while retaining six H-bond acceptor atoms. For crystallographic soaking experiments, a zero-HBD profile reduces the probability of strong directional H-bond interactions that can induce non-native protein conformations, making the compound a cleaner probe for unbiased fragment screening [2]. In procurement workflows for fragment library assembly, compounds with HBD = 0 are systematically prioritized for certain target classes (e.g., kinases, where donor interactions at the hinge region are typically supplied by the protein).

HBD-free profile
Supporting evidence
HBD = 0
vs. N-H parent (HBD = 1)
Meets fragment library donor-free filter; reduces crystallographic noise risk
Computed property; verify identity before fragment soaking experiments
Fragment-based drug discovery Crystallography Structural biology

1-(4-Nitrophenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic Acid Ethyl Ester: Procurement & Application Scenarios


Biofilm SAR: Optimizing Membrane Permeability

Programs targeting S. aureus biofilm eradication with pyrrolidine-2,3-dione scaffolds should prioritize the 4-nitrophenyl compound when aiming to increase LogP relative to 4-methoxy or 4-methyl starting points. The XLogP of 2.7 provides measurable lipophilicity elevation (ΔXLogP = +0.3 to +0.5) that can be exploited to tune Gram-positive membrane penetration before reaching solubility-limited thresholds [1]. Procurement teams should request ≥98% HPLC purity and retain the certificate of analysis for later SAR batch-to-batch reconciliation.

Fragment Library Curation: Leveraging HBD-Free Property

The compound's HBD count of zero, combined with its TPSA of 110 Ų and six HBA atoms, positions it as a suitable entry for fragment libraries requiring acceptor-rich, donor-free chemotypes [1]. This profile is particularly relevant for soaking experiments against kinase ATP-binding sites or other targets where the protein supplies the requisite H-bond donors. Compared to the N-H parent (HBD = 1), the 4-nitro compound eliminates a potential source of crystallographic noise from strong ligand–protein donor interactions.

Photoredox-Mediated Library Diversification via Nitro Handle

The strongly electron-withdrawing 4-nitrophenyl group (σₚ = +0.78) activates the pyrrolidine-2,3-dione core for visible-light-mediated radical cyclization under Rose Bengal photoredox conditions, a reactivity pathway not accessible to 4-methoxy or 4-methyl congeners [1]. Synthetic chemistry groups building diversity-oriented libraries from a common scaffold should select the nitro-substituted building block when planning late-stage photochemical functionalization, as this avoids the need for pre-activation steps required by electron-rich analogs [1].

SAR Comparator: Electron-Withdrawing Extreme Benchmark

When constructing a comprehensive SAR matrix of N1-aryl substituents across the pyrrolidine-2,3-dione scaffold, the 4-nitrophenyl compound anchors the electron-withdrawing extreme of the Hammett scale (σₚ = +0.78) [1]. It serves as the high-σ boundary condition against which 4-chloro (σₚ = +0.23), unsubstituted phenyl (σₚ = 0.00), 4-methyl (σₚ = -0.17), and 4-methoxy (σₚ = -0.27) variants are evaluated, enabling statistically robust Hammett correlation analyses for biological potency and physicochemical property trends.

Application
Selection Property
Validation Focus
Biofilm eradication SAR
Lipophilicity differentiation (reported XLogP shift vs. electron-donating analogs)
Gram-positive membrane penetration vs. solubility threshold
Fragment library curation
Zero H-bond donor count with acceptor-rich TPSA
Kinase soak compatibility, ligand–protein interaction noise
Photoredox-mediated diversification
Nitro-enabled visible-light reactivity (Rose Bengal catalyst)
Radical cyclization efficiency vs. electron-rich analogs
SAR benchmarking
Electron-withdrawing extreme anchor (σₚ context)
Hammett correlation integrity across N1-aryl substituent matrix
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